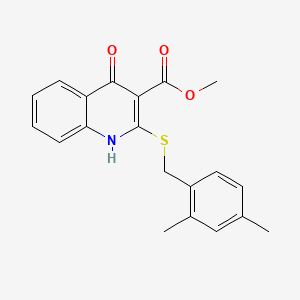

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, often involves the reaction of amino compounds with carbonyl compounds under various conditions. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids, showcasing a method that could potentially be applied or adapted for the synthesis of the compound (Rudenko et al., 2013).

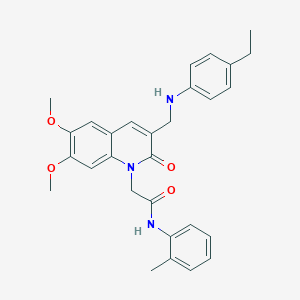

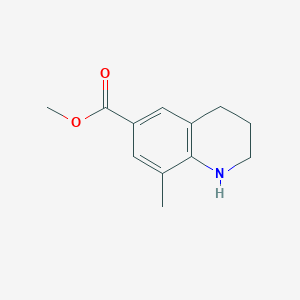

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including our compound of interest, can be elucidated using X-ray crystallography, as demonstrated in studies by Rudenko et al. (2013). These analyses reveal intricate details about the arrangement of atoms within the molecule, providing insights into potential reactivity and interaction mechanisms.

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, Kovalenko et al. (2019) described the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which could suggest potential pathways for further functionalization of the compound . These reactions are crucial for understanding the compound's behavior under different chemical conditions and for the development of synthetic methodologies (Kovalenko et al., 2019).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Studies on related compounds provide insights into the chemical synthesis techniques and structural analyses of similar quinoline derivatives. For instance, Rudenko et al. (2012, 2013) discuss the synthesis and molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. These works detail the reactions of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids and the subsequent establishment of structure through X-ray analysis (Rudenko et al., 2012), (Rudenko et al., 2013).

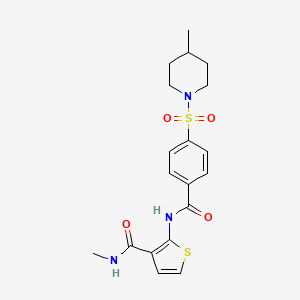

Potential Biological Activity

Research on related quinoline derivatives also explores their potential biological activities. For example, Sapaev et al. (2021) investigated the methylation reactions of 2-phenylquinazoline-4-thion with different methylation agents and determined its biological activity, indicating the ambivalent nature of the 2-phenylquinazoline-4-thion anion and suggesting potential biological applications of similar compounds (Sapaev et al., 2021).

Molecular Docking and Antiviral Activity

Kovalenko et al. (2020) conducted a study on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and its potential as an inhibitor for Hepatitis B Virus replication, showcasing the compound's synthesis, crystallographic characterization, and promising in vitro antiviral activity (Kovalenko et al., 2020).

Anticancer Agents

Fang et al. (2016) described the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and evaluated their antitumor activities against various cancer cell lines, highlighting the potential of such compounds as anticancer agents (Fang et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[(2,4-dimethylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-12-8-9-14(13(2)10-12)11-25-19-17(20(23)24-3)18(22)15-6-4-5-7-16(15)21-19/h4-10H,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGYKFYGBZHBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)

![2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2486262.png)

![5,7-dimethyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2486263.png)